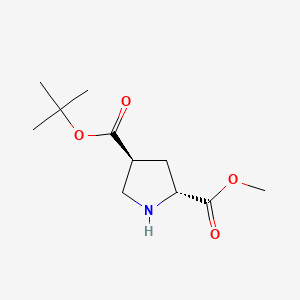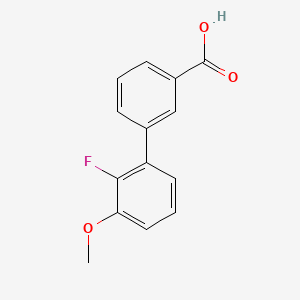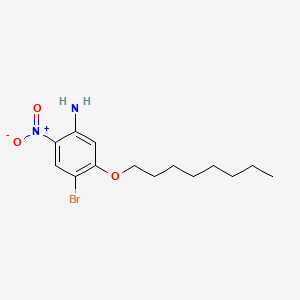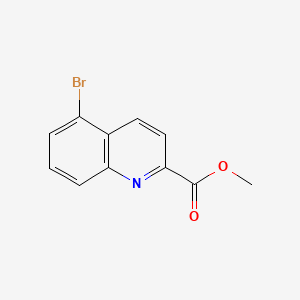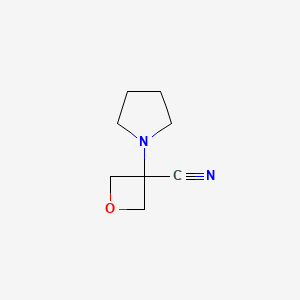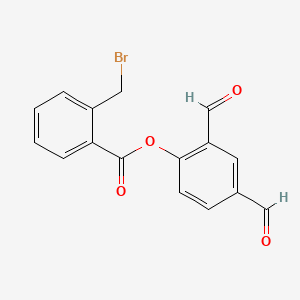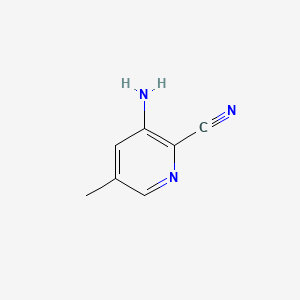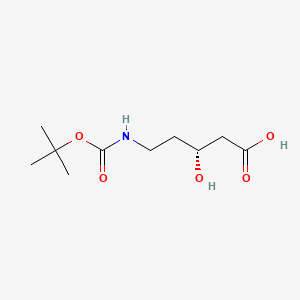
tert-Butyl (4-fluoro-2-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-Fluoro-2-Iodophenyl)carbamate, commonly known as TBIPC, is an organic compound with a molecular formula of C11H11FINO2. It is a versatile reagent used in a variety of synthetic and analytical chemistry experiments. It is a colorless solid at room temperature and can be easily synthesized from readily available starting materials. TBIPC has been widely studied and its properties have been used to develop new methods for synthesis of pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Synthetic Phenolic Antioxidants : Phenolic compounds like tert-Butyl (4-fluoro-2-iodophenyl)carbamate have been explored for their potential as synthetic antioxidants, which are crucial in preventing oxidative degradation in various products. Research indicates that such antioxidants play a significant role in enhancing the shelf life of industrial and commercial products, although concerns regarding toxicity and environmental impact necessitate further studies to develop safer alternatives (Liu & Mabury, 2020).
2. Decomposition of Air Toxics : Studies have shown the effectiveness of certain chemical compounds in decomposing air pollutants, with tert-Butyl (4-fluoro-2-iodophenyl)carbamate potentially playing a role in similar processes. This is part of broader efforts to mitigate environmental pollution through chemical means (Hsieh et al., 2011).
3. Practical Syntheses : The compound has been involved in the development of practical syntheses for various pharmaceuticals and chemicals, demonstrating its utility in facilitating efficient and cost-effective chemical reactions (Qiu et al., 2009).
Environmental Applications
1. Biodegradation and Fate in the Environment : Research into the environmental behavior of tert-Butyl (4-fluoro-2-iodophenyl)carbamate and similar compounds is crucial for understanding their impact on ecosystems and human health. Studies have examined their biodegradation and the potential for remediating contaminated sites, offering insights into the complexities of environmental chemistry (Schmidt et al., 2004).
2. Pollution and Ecotoxicity : The compound's structural analogs have been evaluated for their pollution potential and ecotoxicity, highlighting the importance of understanding chemical interactions in the environment to prevent and manage pollution effectively (Olaniyan et al., 2020).
Propiedades
IUPAC Name |
tert-butyl N-(4-fluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFPJEXQORZVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681490 |
Source


|
| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060813-09-3 |
Source


|
| Record name | 1,1-Dimethylethyl N-(4-fluoro-2-iodophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)
